molecular formula C24H18ClFN2O3 B3035199 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione CAS No. 303986-11-0

2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione

Cat. No. B3035199
CAS RN: 303986-11-0
M. Wt: 436.9 g/mol
InChI Key: BREAALPYTZIVBL-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C24H18ClFN2O3 and its molecular weight is 436.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, including 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione, are known for their widespread pharmacological importance. Research indicates the biological potentials of Isoquinoline (ISOQ) derivatives in addressing various conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and others. These derivatives serve as a crucial reference for global researchers, providing inspiration for developing novel low-molecular-weight (LMW) inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Biological Effects of Similar Substances

Studies on substances similar to 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione, such as 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, have shown a variety of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory effects, which can be modulated by structural changes. This review paper provides comprehensive information on the biological activities of these compounds, offering a thorough understanding of their potential in scientific research (Waisser & Kubicová, 1993).

Practical Synthesis for Medicinal Purposes

The synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which are structurally similar to 2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione, plays a crucial role in the manufacturing of medicinal materials. Research has been directed towards developing practical methods for synthesizing these compounds, addressing the challenges associated with cost and safety, and improving the yield and purity for large-scale production (Qiu et al., 2009).

Naphthoquinone Derivatives and Pharmacology

Research on naphthoquinone derivatives, such as 7-Methyljugulone (7-MJ), provides insights into their pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The review of these compounds highlights their importance in pharmacology, shedding light on their hemi-synthesis and serving as a starting point for future research (Mbaveng & Kuete, 2014).

properties

IUPAC Name

2-benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3/c25-21-11-6-12-22(26)20(21)15-31-27-13-19-17-9-4-5-10-18(17)23(29)28(24(19)30)14-16-7-2-1-3-8-16/h1-13,19H,14-15H2/b27-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREAALPYTZIVBL-UVHMKAGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)C=NOCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)/C=N/OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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